Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorobenzoyl group. The piperidine ring can be synthesized through a series of cyclization reactions, while the fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction. The final step involves the esterification of the benzoate group under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring and the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a drug candidate for treating various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Methyl 4-(((1-(2-bromobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Methyl 4-(((1-(2-methylbenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate
Uniqueness
Methyl 4-(((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-[[1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c1-29-22(28)17-8-6-16(7-9-17)20(26)24-14-15-10-12-25(13-11-15)21(27)18-4-2-3-5-19(18)23/h2-9,15H,10-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWBDNZSARPEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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